molecular formula C41H40N10O5 B12394868 PROTAC BTK Degrader-3

PROTAC BTK Degrader-3

Cat. No.: B12394868
M. Wt: 752.8 g/mol
InChI Key: BORJZCDAUJWRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC BTK Degrader-3 is a potent degrader of Bruton’s tyrosine kinase (BTK), a key protein involved in B-cell receptor signaling and related to various B-cell malignancies. This compound has shown promise in research for treating chronic lymphoid malignancies by effectively degrading BTK proteins .

Preparation Methods

Comparison with Similar Compounds

PROTAC BTK Degrader-3 is unique in its ability to degrade BTK proteins rather than merely inhibiting their activity. Similar compounds include other BTK inhibitors like Ibrutinib and Acalabrutinib, which inhibit BTK activity but do not degrade the protein . Additionally, other PROTACs targeting different proteins, such as GSPT1, have been developed, but they differ in their target specificity and mechanism of action .

Conclusion

This compound represents a significant advancement in targeted protein degradation technology, offering a novel approach to treating B-cell malignancies and autoimmune diseases. Its unique mechanism of action and potential to overcome drug resistance make it a promising candidate for further research and development.

Properties

Molecular Formula

C41H40N10O5

Molecular Weight

752.8 g/mol

IUPAC Name

5-[3-[3-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]azetidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C41H40N10O5/c42-37-35-36(24-6-9-30(10-7-24)56-29-4-2-1-3-5-29)46-51(38(35)44-23-43-37)25-14-16-47(17-15-25)27-19-49(20-27)28-21-48(22-28)26-8-11-31-32(18-26)41(55)50(40(31)54)33-12-13-34(52)45-39(33)53/h1-11,18,23,25,27-28,33H,12-17,19-22H2,(H2,42,43,44)(H,45,52,53)

InChI Key

BORJZCDAUJWRDI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)N5CC(C5)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.